molecular formula C10H15N5Na2O10P2 B15197168 CID 123134439

CID 123134439

Cat. No.: B15197168
M. Wt: 473.18 g/mol
InChI Key: JXVVDBGLTPKWLG-IDIVVRGQSA-N
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Description

Adenosine 2’,5’-diphosphate sodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is composed of adenosine, a nucleoside, linked to two phosphate groups at the 2’ and 5’ positions. This compound is known for its involvement in cellular energy transfer and signal transduction pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 2’,5’-diphosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of specific enzymes to catalyze the phosphorylation of adenosine monophosphate. The chemical synthesis route typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.

Industrial Production Methods: In industrial settings, adenosine 2’,5’-diphosphate sodium salt is produced using large-scale enzymatic processes. These processes ensure high yield and purity of the compound. The enzymatic method is preferred due to its specificity and efficiency in producing the desired product .

Chemical Reactions Analysis

Types of Reactions: Adenosine 2’,5’-diphosphate sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine triphosphate, while reduction may produce adenosine monophosphate .

Scientific Research Applications

Adenosine 2’,5’-diphosphate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Adenosine 2’,5’-diphosphate sodium salt exerts its effects by interacting with specific receptors and enzymes in the body. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents adenosine diphosphate-induced platelet aggregation and deformation but does not affect adenosine diphosphate-induced inhibition of adenylyl cyclase .

Comparison with Similar Compounds

    Adenosine 5’-diphosphate sodium salt: This compound is similar in structure but has the phosphate groups attached at the 5’ position only.

    Adenosine 3’,5’-diphosphate sodium salt: This compound has phosphate groups attached at the 3’ and 5’ positions.

Uniqueness: Adenosine 2’,5’-diphosphate sodium salt is unique due to its specific phosphate group attachment at the 2’ and 5’ positions, which gives it distinct biochemical properties and makes it a valuable tool in studying specific enzymatic and cellular processes .

Properties

Molecular Formula

C10H15N5Na2O10P2

Molecular Weight

473.18 g/mol

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/t4-,6-,7-,10-;;/m1../s1

InChI Key

JXVVDBGLTPKWLG-IDIVVRGQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na].[Na]

Origin of Product

United States

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